(2-Bromo-5-iodophenyl)methanol is an organic compound with the molecular formula . This compound is a derivative of benzyl alcohol, characterized by the substitution of bromine and iodine atoms at the 2 and 5 positions of the phenyl ring, respectively. It is recognized for its unique chemical properties and plays a significant role in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
The compound is classified as a halogenated aromatic alcohol. Its synthesis involves the incorporation of halogens (bromine and iodine) into the aromatic structure, making it a valuable intermediate in organic chemistry. The compound is primarily sourced from chemical suppliers and is utilized in both academic and industrial settings for research purposes .
The molecular structure of (2-Bromo-5-iodophenyl)methanol can be represented as follows:
The compound features a hydroxymethyl group attached to an aromatic ring that contains both bromine and iodine substituents, contributing to its reactivity.
(2-Bromo-5-iodophenyl)methanol can participate in various chemical reactions:
The mechanism of action for (2-Bromo-5-iodophenyl)methanol primarily involves its reactivity due to the presence of halogen substituents. The electron-withdrawing nature of bromine and iodine enhances the electrophilicity of the aromatic system, facilitating electrophilic aromatic substitution reactions. This property allows the compound to act as a versatile reagent in organic synthesis, enabling further functionalization and modification of its structure for various applications .
Relevant data indicates that the compound has a high gastrointestinal absorption rate, making it suitable for biological applications .
(2-Bromo-5-iodophenyl)methanol has several applications across different fields:
The molecular architecture of (2-bromo-5-iodophenyl)methanol features orthogonal halogen atoms with contrasting electronic properties and reactivity profiles. The carbon-iodine bond (C-I) possesses a bond energy of approximately 240 kJ/mol, significantly lower than the carbon-bromine bond (C-Br, ~280 kJ/mol), enabling sequential functionalization where iodine participates preferentially in oxidative addition reactions with palladium catalysts. This differential reactivity allows chemists to execute regioselective transformations impossible with symmetrical dihalogenated analogs. The benzyl alcohol moiety (-CH₂OH) serves as both a direct functional handle (oxidizable to aldehydes, convertible to halides) and a polar anchor point that influences crystal packing and solubility behavior [1] [3].
Table 1: Comparative Analysis of Halogen-Substituted Benzyl Alcohol Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Halogen Pattern | Key Distinguishing Feature |
---|---|---|---|---|---|
(2-Bromo-5-iodophenyl)methanol | 946525-30-0 | C₇H₆BrIO | 312.93 g/mol | Ortho-bromo, para-iodo | Differential halogen reactivity |
(5-Bromo-2-iodophenyl)methanol | 199786-58-8 | C₇H₆BrIO | 312.93 g/mol | Meta-bromo, ortho-iodo | Regioisomeric substitution |
Computational studies reveal the compound's electronic landscape: The highest occupied molecular orbital (HOMO) localizes predominantly on the oxygen atom (-2.8 eV) and benzene π-system, while the lowest unoccupied molecular orbital (LUMO) concentrates around the carbon-halogen bonds (+0.4 eV). This electronic polarization creates a reaction funnel where electrophiles target the electron-rich alcohol moiety, while nucleophiles are directed toward the halogenated ring. Lipophilicity measurements (calculated LogP = 2.68) indicate moderate hydrophobicity, aligning with drug-like properties desirable in pharmaceutical intermediates. The compound's aqueous solubility remains limited (0.0688 mg/mL) but enhances significantly in polar aprotic solvents like DMSO (56 mg/mL) [3] [6].
(2-Bromo-5-iodophenyl)methanol serves as a molecular linchpin in complex synthetic pathways, particularly in pharmaceutical development. Its halogen substituents participate in orthogonal coupling sequences, enabling controlled construction of highly functionalized biaryl systems essential in medicinal compounds. The compound's synthetic utility is exemplified in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors – a class investigated for T-cell malignancies and mycobacterial infections. Researchers employ Ullmann coupling strategies to connect the iodine-bearing aryl ring with thiol-containing heterocycles, forming bioactive scaffolds with nanomolar enzyme inhibition [4].
Table 2: Synthetic Applications of (2-Bromo-5-iodophenyl)methanol in Pharmaceutical Intermediates
Reaction Type | Conditions | Product Application | Yield (%) | Key Advantage |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl anticancer precursors | 78-85 | Selective iodine displacement |
Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | Enyne-based kinase inhibitors | 70-75 | Bromine remains intact |
Alcohol Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT | Aldehyde for Wittig reactions | 92 | Chemoselectivity |
Appel Reaction | PPh₃, CBr₄, CH₂Cl₂, 0°C→RT | Bromomethyl synthon for nucleophiles | 88 | Retains aromatic halogens |
The benzyl alcohol group undergoes diverse transformations: Controlled oxidation yields the corresponding aldehyde for Wittig olefinations or reductive aminations, while nucleophilic substitution of alcohol-derived halides enables carbon-nitrogen and carbon-oxygen bond formation. In PNP inhibitor synthesis, researchers have exploited the bromine persistence after iodine coupling to construct trifunctional intermediates where bromine serves as the final modification point. This sequential functionalization strategy minimizes protection-deprotection sequences, significantly improving synthetic efficiency. The crystalline nature of the compound (mp 112-116°C) facilitates purification at multigram scales, supporting industrial applications [4] [5] [7].
The documented history of (2-bromo-5-iodophenyl)methanol parallels advancements in cross-coupling methodologies. Early references emerged in the 1990s coinciding with the proliferation of palladium-catalyzed reactions, though systematic characterization occurred only with its commercial availability in the early 2000s. The compound gained prominence through patent CN113233957A (2021), which detailed optimized preparation via regioselective halogenation sequences starting from 4-iodo-2-methylaniline. This patent established efficient diazotization-bromination protocols using sodium nitrite and copper(I) bromide in acidic media, overcoming yield limitations of earlier routes [5].
Table 3: Historical Timeline of (2-Bromo-5-iodophenyl)methanol Development
Year | Development Milestone | Significance |
---|---|---|
2000s | Initial commercial catalog listings | Recognized as specialty building block |
2017 | Incorporation into PNP inhibitor synthesis | Demonstrated utility in medicinal chemistry programs |
2021 | CN113233957A patent issued for scalable synthesis | Solved regioselectivity and yield challenges |
2023 | Featured in Mycobacterium tuberculosis PNP inhibitors | Enabled selective pathogenic enzyme inhibition |
Specialty chemical suppliers like Apollo Scientific (UK) and SynHet catalyzed accessibility, offering gram-to-kilogram quantities with documented purity >99%. The compound's adoption accelerated dramatically when researchers at Boehringer Ingelheim incorporated it into open-innovation oncology projects, designating it as a strategic intermediate in BI-3802 development. The establishment of cold-chain shipping protocols (2-8°C under inert atmosphere) by suppliers like BLD Pharm ensured global accessibility while preserving compound integrity. Current research leverages this scaffold in targeted protein degraders (PROTACs), exploiting its dual functionalization capacity to tether E3 ligase binders to target protein ligands [1] [4] [7].
Table 4: Commercial Availability and Specifications of Key Benzyl Alcohol Derivatives
CAS Number | Commercial Supplier | Purity Grade | Packaging Options | Special Handling Requirements |
---|---|---|---|---|
946525-30-0 | Apollo Scientific | Research (>98%) | 5g, 25g | Ambient, inert atmosphere |
199786-58-8 | SynHet | Pharma (USP) | 1g, 5g, 100g | Cold-chain (2-8°C) |
The compound's structural isomer, (5-bromo-2-iodophenyl)methanol (CAS: 199786-58-8), emerged concurrently but exhibits distinct reactivity due to altered halogen proximity to the hydroxymethyl group. This regioisomer requires specialized cold-chain logistics for stability, reflecting how subtle positional changes dramatically alter physicochemical behavior. Both isomers now feature prominently in high-throughput screening libraries, underscoring their established value in modern drug discovery pipelines [3] [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1